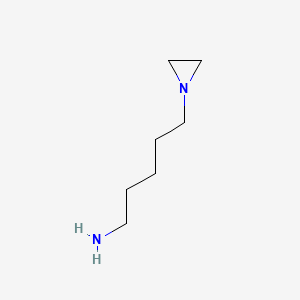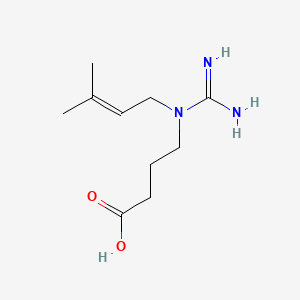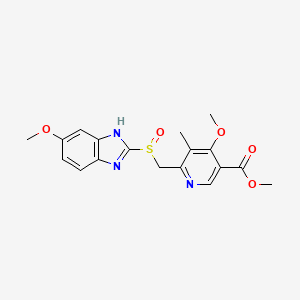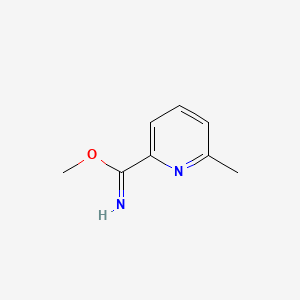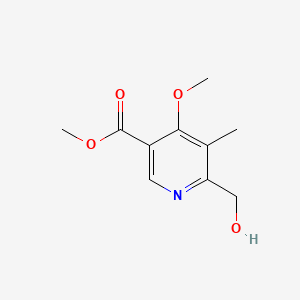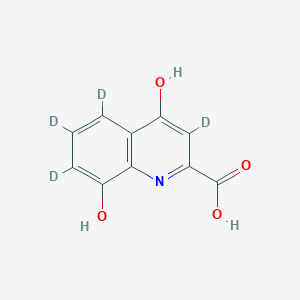
JWH-147
Übersicht
Beschreibung
JWH-147 is an analgesic drug used in scientific research. It acts as a cannabinoid agonist at both the CB1 and CB2 receptors. The compound was named after the renowned professor of organic chemistry, John W. Huffman .
Wissenschaftliche Forschungsanwendungen
JWH-147 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Forscher untersuchen seine Wechselwirkungen mit Cannabinoid-Rezeptoren, um ihre Bindungsmechanismen zu verstehen.
Biologie: Untersuchungen erforschen seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Obwohl this compound nicht für die medizinische Anwendung zugelassen ist, machen seine analgetischen Eigenschaften es für die Forschung zur Schmerztherapie relevant.
Industrie: Sein Potenzial als Therapeutikum weckt das Interesse an der Entwicklung von Medikamenten.
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch Bindung an sowohl CB1- als auch CB2-Rezeptoren. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine Rolle bei der Schmerzmodulation, der Immunantwort und anderen physiologischen Prozessen spielt. Die molekularen Zielstrukturen und Signalwege von this compound werden noch untersucht.
Wirkmechanismus
Target of Action
The primary targets of (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as JWH-147, are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has a somewhat higher affinity for the CB2 receptor, with a Ki of 7.1 nM at CB2 compared to 11.0 nM at CB1 . This interaction with the cannabinoid receptors triggers a series of cellular responses, leading to the compound’s effects .
Biochemical Pathways
As a cannabinoid agonist, it is likely to influence the endocannabinoid system’s pathways . For instance, it may affect the AMPK pathway in the liver, inhibiting the downstream target ACC1 via phosphorylation . ACC1 is responsible for the conversion of acetyl-CoA into malonyl-CoA, the precursor of free fatty acids .
Pharmacokinetics
As a synthetic cannabinoid, it is expected to have a high affinity for cannabinoid receptors, suggesting good bioavailability
Result of Action
As a cannabinoid agonist, it is known to have analgesic effects, which are likely due to its interaction with the cb1 and cb2 receptors . Other effects may include changes in mood and cognition, although these are less well-studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, light, and pollution could potentially affect the compound’s stability and efficacy . Additionally, the compound’s action could be influenced by the individual’s physiological state, including factors like age, health status, and genetic makeup . .
Biochemische Analyse
Biochemical Properties
JWH-147 acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It is somewhat selective for the CB2 subtype, with a Ki of 11.0 nM at CB1 vs 7.1 nM at CB2 . The interaction of this compound with these receptors influences various biochemical reactions within the body.
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the CB1 and CB2 receptors
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB1 and CB2 receptors
Vorbereitungsmethoden
Die synthetischen Routen für JWH-147 sind nicht umfassend dokumentiert. Es ist bekannt, dass es eine hohe Affinität sowohl zum zentralen CB1-Rezeptor (Ki = 11 nM) als auch zum peripheren CB2-Rezeptor (Ki = 7,1 nM) aufweist . Industrielle Produktionsverfahren sind nicht gut etabliert, da this compound hauptsächlich für Forschungszwecke verwendet wird.
Analyse Chemischer Reaktionen
JWH-147 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Leider sind spezifische Reagenzien und Bedingungen für diese Reaktionen in der Literatur rar. Auch die Hauptprodukte, die aus diesen Reaktionen entstehen, wurden nicht umfassend untersucht.
Vergleich Mit ähnlichen Verbindungen
JWH-147 zeichnet sich durch seine duale Affinität zu CB1- und CB2-Rezeptoren aus. Zu ähnlichen Verbindungen gehören andere synthetische Cannabinoide wie JWH-030 und JWH-307.
Eigenschaften
IUPAC Name |
(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMYAMAGHYHNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658823 | |
| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-20-1 | |
| Record name | 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-147 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


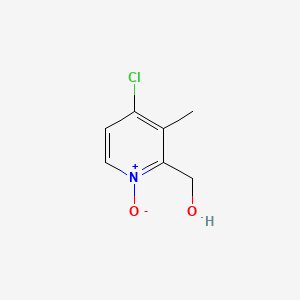

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-(9CI)](/img/no-structure.png)
